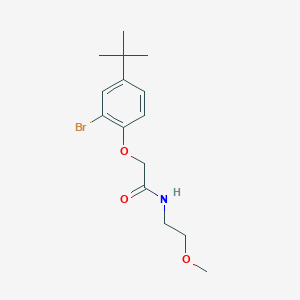![molecular formula C17H26N2O3S B296289 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B296289.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CMA belongs to the class of compounds known as sulfonamides, which are widely used in medicine due to their antibacterial, antifungal, and anticancer properties. However, CMA is unique in that it has been found to possess a range of other physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to have a range of other biochemical and physiological effects. Studies have shown that 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide can lower blood pressure and improve glucose tolerance in animal models, suggesting that it may have potential as a treatment for hypertension and diabetes. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in laboratory experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to be relatively stable under a range of conditions, making it a useful tool for studying the effects of sulfonamides on biological systems. However, one limitation of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of studies.
Orientations Futures
There are a number of potential future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in human patients. Finally, more research is needed to fully understand the mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide and its effects on biological systems.
Méthodes De Synthèse
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of cyclohexylamine with methylsulfonyl chloride to produce the intermediate compound cyclohexyl(methylsulfonyl)amine. This intermediate can then be reacted with N-(2-phenylethyl)acetamide in the presence of a base to yield 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide. The process is relatively simple and can be carried out in a laboratory setting using standard equipment.
Applications De Recherche Scientifique
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received particular attention is its role in the treatment of cancer. Studies have shown that 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has potent anticancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a potential cancer treatment.
Propriétés
Formule moléculaire |
C17H26N2O3S |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H26N2O3S/c1-23(21,22)19(16-10-6-3-7-11-16)14-17(20)18-13-12-15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3,(H,18,20) |
Clé InChI |
GUKFCPTZUJLYAU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2CCCCC2 |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-4-chloro-3-[(2,5-dimethylanilino)sulfonyl]benzamide](/img/structure/B296206.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B296208.png)

amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)